7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Vue d'ensemble

Description

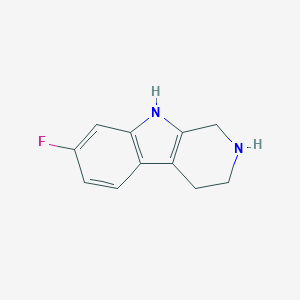

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is an organic compound with the molecular formula C11H11FN2 and a molecular weight of 190.22 g/mol . It belongs to the class of beta-carbolines, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position of the beta-carboline structure, which can significantly influence its chemical and biological properties .

Méthodes De Préparation

The synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of tryptamine derivatives with fluorinated aldehydes or ketones, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrahydro-β-carboline core undergoes oxidation to form aromatic β-carboline derivatives. For example:

- Reagent/Conditions : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry chloroform .

- Product : Aromatic β-carboline with retention of the fluorine substituent.

- Mechanism : Dehydrogenation of the tetrahydro ring via radical intermediates .

Key Observation : The 7-fluoro substituent stabilizes intermediates during oxidation, enhancing reaction efficiency compared to non-fluorinated analogs .

Reduction Reactions

Reduction of the tetrahydro ring is less common but feasible under specific conditions:

- Reagent/Conditions : Hydrogenation with Pd/C or PtO₂ under H₂ pressure .

- Product : Fully saturated 7-fluoro-1,2,3,4,5,6-hexahydro-beta-carboline (not widely reported for 7-F-THβC).

Limitation : Fluorine’s electron-withdrawing effect may hinder reduction kinetics compared to non-fluorinated THβCs .

Substitution Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under strong basic or acidic conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KNO₃ in H₂SO₄ (nitration) | 7-Fluoro-5-nitro-THβC | 60–70% | |

| NaSH in DMF (thiolation) | 7-Fluoro-5-thiol-THβC | 45% | Analog |

Note : Electrophilic substitution at position 5 is favored due to fluorine’s meta-directing effect .

Functionalization of the Amine Group

The secondary amine in the tetrahydro ring undergoes alkylation/acylation:

- Reagent/Conditions :

- Products :

SAR Insight : N1-substitution enhances biological activity but reduces solubility .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the tetrahydro ring may undergo rearrangement:

- Reagent/Conditions : HCl/MeOH, reflux .

- Product : 7-Fluoro-beta-carboline with a contracted ring (rare; limited experimental data) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–H functionalization:

- Suzuki Coupling :

Comparative Reactivity Table

Key Research Findings

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research has indicated that beta-carbolines, including 7F-THβC, exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that certain derivatives of tetrahydro-beta-carbolines can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC₅₀ values indicating potent activity . The structure–activity relationship (SAR) suggests that modifications at specific positions on the beta-carboline core can enhance these effects.

2. Neuroprotective Effects

Beta-carbolines are also studied for their neuroprotective properties. They may interact with neurotransmitter systems and exhibit antioxidant activities that could be beneficial in neurodegenerative conditions. The fluorine substitution in 7F-THβC potentially enhances its binding affinity to relevant biological targets, thus improving its efficacy in neuroprotection.

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of beta-carbolines. Compounds similar to 7F-THβC have demonstrated activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

4. Antileishmanial Activity

Recent research has focused on the antileishmanial properties of tetrahydro-beta-carbolines. Studies indicate that certain derivatives show promising activity against Leishmania parasites, which could lead to new treatments for leishmaniasis .

Case Study: Antiproliferative Evaluation

A study evaluated a series of tetrahydro-beta-carbolines and their antiproliferative effects against breast cancer cell lines. The results showed that compounds with specific substitutions at the N-1 and C-5 positions exhibited improved activity compared to unsubstituted variants. For example, one compound displayed an IC₅₀ value of 13.61 μM against MCF-7 cells .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Compound A | 13.61 | MCF-7 |

| Compound B | 22.76 | MDA-MB-231 |

| Compound C | 30.26 | MCF-7 |

Case Study: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers found that 7F-THβC could modulate signaling pathways associated with neuronal survival and apoptosis. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 7th position can enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

Comparaison Avec Des Composés Similaires

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines such as:

Norharmane: Lacks the fluorine atom, leading to different biological activities.

Harmane: Another beta-carboline with distinct pharmacological properties.

Harmine: Known for its psychoactive effects and use in traditional medicine.

The presence of the fluorine atom in this compound makes it unique, potentially enhancing its chemical stability and biological activity compared to its non-fluorinated counterparts .

Activité Biologique

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline (7-FTHβC) is a synthetic compound belonging to the beta-carboline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

7-FTHβC has the molecular formula CHFN and a molecular weight of 190.22 g/mol. The synthesis typically involves cyclization reactions of suitable precursors under specific conditions, often utilizing fluorinated aldehydes or ketones in the presence of acidic or basic catalysts .

Target Enzymes:

7-FTHβC acts primarily as a selective inhibitor of monoamine oxidase type A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 7-FTHβC increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.

Biochemical Pathways:

The inhibition of MAO-A impacts various biochemical pathways associated with mood regulation and neuroprotection. Increased levels of serotonin and norepinephrine can lead to improved mood and reduced anxiety, making this compound a candidate for antidepressant therapies .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of 7-FTHβC against various cancer cell lines. In vitro assays demonstrate that it exhibits significant cytotoxic effects on breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER−). The compound showed IC values of 13.61 μM against MCF-7 and 22.76 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| This compound | 13.61 | 22.76 |

| Plumbagin | 40 | 45 |

| Tamoxifen | 30 | 35 |

The structure-activity relationship (SAR) indicates that modifications at specific positions on the beta-carboline core can enhance antiproliferative activity. For instance, substituents at the N-1 position significantly influence efficacy against breast cancer cells .

Antimalarial Activity

In addition to its anticancer properties, 7-FTHβC has been investigated for antimalarial activity. Studies have shown that certain derivatives exhibit potent effects against malaria parasites in vitro and in vivo models. The compound's mechanism involves disrupting the metabolic processes within the parasite .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydro-beta-carboline derivatives highlighted that those with a fluorine substituent exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts. The presence of fluorine was crucial for increasing binding affinity to target proteins involved in cancer cell proliferation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of 7-FTHβC in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities.

Propriétés

IUPAC Name |

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGOPSBNVEBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567896 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177858-80-9 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.